Unique Hhat Inhibition Mechanism: Uncompetitive vs. Shh, Noncompetitive vs. Palmitoyl-CoA
RU-SKI 43 hydrochloride inhibits Hhat through a distinct dual kinetic mechanism, acting as an uncompetitive inhibitor with respect to the Shh substrate (Ki = 7.4 μM) and a noncompetitive inhibitor with respect to the palmitoyl-CoA co-substrate (Ki = 6.9 μM) [1]. This is a key differentiator from the next-generation Hhat inhibitor TDI-3410, which shows a more potent but simpler competitive inhibition profile (IC50 = 0.5 μM for palmitoyl-CoA uptake) [2]. The uncompetitive binding mode of RU-SKI 43 implies it preferentially binds the enzyme-substrate complex, a feature not reported for many other Hhat or MBOAT inhibitors.
| Evidence Dimension | Mechanism of inhibition and kinetic constants (Ki) for Hhat |
|---|---|
| Target Compound Data | Uncompetitive inhibitor with respect to Shh (Ki = 7.4 μM); Noncompetitive inhibitor with respect to palmitoyl-CoA (Ki = 6.9 μM) [1]. |
| Comparator Or Baseline | TDI-3410: IC50 = 0.5 μM in a palmitoyl-CoA uptake assay (competitive-like inhibition) [2]. RUSKI-201: IC50 = 0.20 μM against recombinant HHAT, but no detailed kinetic mechanism reported [3]. |
| Quantified Difference | RU-SKI 43 has an uncompetitive mechanism (Ki = 7.4 μM) for Shh, whereas TDI-3410 demonstrates an IC50 of 0.5 μM for palmitoyl-CoA uptake, suggesting different binding modes. |
| Conditions | Cell-free assay using membranes from HEK293FT cells expressing wild-type Hhat [1][2]. |
Why This Matters
The unique uncompetitive binding mode may offer a different selectivity profile or cellular response compared to purely competitive Hhat inhibitors, making it a distinct chemical probe for investigating the enzyme's catalytic cycle.
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